molecular formula C10H15F3N6O B13944841 1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- CAS No. 58892-43-6

1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)-

Cat. No.: B13944841
CAS No.: 58892-43-6
M. Wt: 292.26 g/mol
InChI Key: QCKGSDOBTWVCSI-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- is a compound with the molecular formula C10H15F3N6O and a molecular weight of 292.26 g/mol This compound is characterized by the presence of a piperazine ring, an ethanol group, and a trifluoromethyl-substituted triazine ring

Preparation Methods

The synthesis of 1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The reaction proceeds through the formation of an intermediate sulfonium salt, which undergoes cyclization to form the piperazine ring .

In industrial production, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to specific proteins, modulating their activity and leading to various biological effects .

Properties

CAS No.

58892-43-6

Molecular Formula

C10H15F3N6O

Molecular Weight

292.26 g/mol

IUPAC Name

2-[4-[4-amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C10H15F3N6O/c11-10(12,13)7-15-8(14)17-9(16-7)19-3-1-18(2-4-19)5-6-20/h20H,1-6H2,(H2,14,15,16,17)

InChI Key

QCKGSDOBTWVCSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=NC(=N2)N)C(F)(F)F

Origin of Product

United States

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